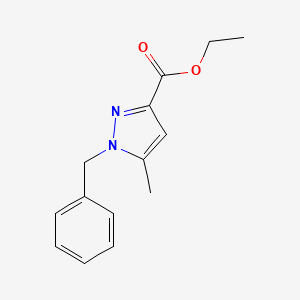

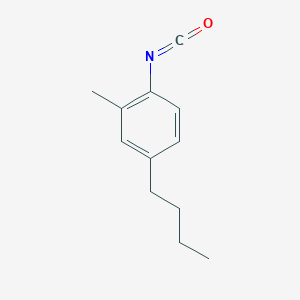

ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate

Overview

Description

Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate is a derivative of the pyrazole class of compounds, which are characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in various fields, including medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclocondensation of various reagents. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation, which significantly reduced reaction times and improved yields . Another method described the direct synthesis of substituted pyrazoles through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach . Additionally, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared from a one-pot condensation reaction involving ethyl acetoacetate and phenyl hydrazine .

Molecular Structure Analysis

The molecular structures of pyrazole derivatives have been elucidated using various spectroscopic methods and single-crystal X-ray diffraction studies. For example, the structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by X-ray single crystal diffraction, revealing the dihedral angles formed by the planes of the central pyrazole ring and the adjacent benzene rings . Similarly, the molecular structure of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate was confirmed through X-ray diffraction analysis and DFT calculations .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility. For instance, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . The reactivity of these compounds can be influenced by the substituents on the pyrazole ring, as seen in the regioselective synthesis of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structures. The crystal structure, hydrogen bonding, and π-π stacking interactions play a crucial role in stabilizing these compounds . Theoretical calculations, such as DFT, provide insights into the electronic structure, molecular electrostatic potential, and frontier molecular orbitals, which are essential for understanding the reactivity and properties of these molecules .

Scientific Research Applications

Corrosion Inhibition

Ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid. These compounds significantly reduce the corrosion rate and demonstrate high inhibition efficiency, particularly at certain concentrations (Herrag et al., 2007).

Synthesis and Characterization

This compound has been utilized in the synthesis and characterization of novel pyrazole derivatives. An effective route for direct synthesis involving a 3+2 annulation method has been described, highlighting its utility in creating structurally diverse molecules (Naveen et al., 2021).

Heterocyclic Chemistry

The compound plays a role in the synthesis of various heterocyclic structures. It has been used in reactions to produce a range of pyrazole carboxylate esters, contributing to the diversity and development in heterocyclic chemistry (Menozzi et al., 1987).

Spiro Heterocyclization

It is involved in three-component spiro heterocyclization processes. This compound participates in reactions leading to the formation of complex spiro heterocycles, indicating its versatility in organic synthesis (Dmitriev et al., 2014).

Selective Synthesis

The compound is used in selective synthesis processes. It undergoes selective cyclocondensation, demonstrating its specificity in producing targeted chemical structures (Lebedˈ et al., 2012).

Coordination Polymers

Its derivatives are utilized in the synthesis of coordination polymers. These polymers have potential applications in various fields including materials science and catalysis (Cheng et al., 2017).

Structural Analysis

The compound serves as a basis for structural and spectroscopic analysis. Studies have focused on its crystal structure and electronic properties, providing insights into its molecular geometry (Viveka et al., 2016).

Nonlinear Optical Materials

It has been explored for its potential in nonlinear optical materials. Derivatives of this compound have been synthesized and evaluated for their optical nonlinearity, showing promise for optical limiting applications (Chandrakantha et al., 2013).

Combined Experimental and Theoretical Studies

The compound is central to combined experimental and theoretical studies in organic chemistry. Research involving both laboratory synthesis and computational modeling highlights its relevance in understanding chemical interactions and properties (Viveka et al., 2016).

Safety And Hazards

properties

IUPAC Name |

ethyl 1-benzyl-5-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-11(2)16(15-13)10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWMMSUYSUVJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373084 | |

| Record name | ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate | |

CAS RN |

17607-81-7 | |

| Record name | Ethyl 5-methyl-1-(phenylmethyl)-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17607-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 1-benzyl-5-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Chloroethoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1272195.png)

![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone](/img/structure/B1272198.png)

![2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine](/img/structure/B1272210.png)